Superior Nuclear Localization Efficiency of HIV-1 TAT (48-60) vs. Other Active Peptides
The HIV-1 TAT (48-60) peptide, which comprises only the basic domain of the full-length Tat protein, retains complete translocation activity and demonstrates more efficient nuclear localization compared with other active peptides when tested at the standard dose of 1 mM [1]. This finding distinguishes TAT (48-60) from alternative arginine-rich CPPs such as Rev-(34-50) and octaarginine (Arg8), which exhibit comparable overall cellular uptake efficiency but do not show the same degree of nuclear accumulation [2]. The nuclear-targeting advantage is particularly relevant for applications requiring delivery of cargo to the nucleus, such as transcriptional regulation or gene editing.
| Evidence Dimension | Nuclear localization efficiency |
|---|---|
| Target Compound Data | Retains full translocation activity and appears more efficient in nuclear localization |
| Comparator Or Baseline | Other active peptides (unspecified in reference) |
| Quantified Difference | More efficient nuclear localization observed; exact fold-difference not numerically specified |
| Conditions | Standard dose of 1 mM; HeLa cell nuclear accumulation assay |
Why This Matters
Procurement decisions for nuclear-targeted delivery applications should prioritize TAT (48-60) over Rev-(34-50) or Arg8 due to its empirically demonstrated superior nuclear accumulation.
- [1] Vivès E, Brodin P, Lebleu B. A truncated HIV-1 Tat protein basic domain rapidly translocates through the plasma membrane and accumulates in the cell nucleus. J Biol Chem. 1997;272(25):16010-7. doi:10.1074/jbc.272.25.16010. View Source
- [2] Suzuki T, Futaki S, Niwa M, Tanaka S, Ueda K, Sugiura Y. Possible existence of common internalization mechanisms among arginine-rich peptides. J Biol Chem. 2002;277(4):2437-43. doi:10.1074/jbc.M110017200. View Source
